Enzyme Resolution: PLE-Catalyzed Kinetic Resolution of the Ethyl Ester vs. APLE-Catalyzed Resolution of the Methyl Ester
The (S,E)-ethyl ester is resolved under dynamic kinetic resolution (DKR) conditions using crude porcine liver esterase (PLE), delivering the (2S,4E) enantiomer as the Aliskiren intermediate while recycling the mother liquor to yield (2R,4E)-5-chloro-2-isopropylpent-4-enoic acid in 88% recovered yield [1]. In contrast, the methyl ester is resolved by a recombinantly expressed single isoform, alternative pig liver esterase (APLE), which hydrolyzes methyl-(2R,4E)-5-chloro-2-isopropyl-4-pentenoate with an enantioselectivity factor E > 200 [2]. The two esters are processed by different PLE isoforms: crude PLE cleaves the racemic methyl ester, but the recombinantly expressed γ-isoform of PLE does not—APLE is required [2]. This indicates that the ethyl ester engages a distinct ensemble of PLE isoforms, a factor that directly impacts batch-to-batch consistency and enzyme sourcing strategy.
| Evidence Dimension | Stereoselectivity of enzymatic hydrolysis |
|---|---|
| Target Compound Data | (S,E)-Ethyl ester: resolved by crude PLE; (2R) acid recovered in 88% yield from mother liquor [1] |
| Comparator Or Baseline | Methyl ester: resolved by recombinant APLE; E > 200 for the (2R) enantiomer [2] |
| Quantified Difference | Different enzyme isoforms required; 88% acid recovery (ethyl ester) vs. E > 200 stereoselectivity (methyl ester) |
| Conditions | Ethyl ester: kinetic resolution with PLE in aqueous buffer; Methyl ester: APLE expressed in Pichia pastoris, purified by ion exchange, assayed against racemic methyl-(4E)-5-chloro-2-isopropyl-4-pentenoate [1][2] |
Why This Matters
Procurement decisions hinge on whether the downstream process uses crude animal-derived PLE (compatible with the ethyl ester) or recombinant non-mammalian enzymes (optimized for the methyl ester), affecting regulatory burden, cost, and scalability.
- [1] Wu, G.; Wang, Y.; Zhou, Z. Concise Synthesis of Ethyl (2S,4E)-5-chloro-2-isopropylpent-4-ene carboxylate. Jingxi Huagong Zhongjianti (Fine Chemical Intermediates), 2012, 42(4), 40-41. View Source
- [2] Hermann, M.; Kietzmann, M.; Diestel, R.; Borchert, K.; Aehle, W.; Bornscheuer, U.T. Alternative pig liver esterase (APLE) – Cloning, identification and functional expression in Pichia pastoris of a versatile new biocatalyst. Journal of Biotechnology, 2008, 133, 301-310. View Source
